2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide
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Overview
Description
2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a thiadiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of Thiadiazole Ring: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reactions: The chlorophenyl group is introduced through coupling reactions, such as the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst.
Final Assembly: The final compound is assembled by coupling the thiazole and thiadiazole intermediates under appropriate conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-bromophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide
- 2-((3-fluorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide
- 2-((3-methylphenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide
Uniqueness
The uniqueness of 2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide lies in its specific substitution pattern and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-chloroanilino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5OS2/c1-7-18-19-13(22-7)17-11(20)10-6-21-12(16-10)15-9-4-2-3-8(14)5-9/h2-6H,1H3,(H,15,16)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCADRZPQFMKZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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